N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline
Description
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline is a substituted aniline derivative characterized by a 3-ethoxy group on the aromatic ring and an N-linked 2-(4-chloro-3-methylphenoxy)ethyl chain. This compound shares structural motifs with kinase inhibitors and intermediates in pharmaceutical synthesis, where the phenoxyethyl-ether linkage and ethoxy group modulate solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-3-20-15-6-4-5-14(12-15)19-9-10-21-16-7-8-17(18)13(2)11-16/h4-8,11-12,19H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIGHCOYZXESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-3-methylphenol Derivative
A common approach to obtain the 4-chloro-3-methylphenoxy moiety involves halogenation and methylation of phenol derivatives. For example, chlorination of 3-methylphenol under controlled conditions yields 4-chloro-3-methylphenol. Alternatively, 2-chloro-3-methoxyaniline derivatives can be prepared by reduction of 2-chloro-3-nitroanisole using iron powder in acetic acid and ethanol under reflux conditions, achieving near quantitative yield (100%) with high purity after extraction and purification steps.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Reduction of 2-chloro-3-nitroanisole | Iron powder, acetic acid, ethanol, reflux 3.5 h | 100% | Product used directly in subsequent steps |
Formation of Phenoxyethyl Intermediate
The phenoxyethyl intermediate is typically synthesized by reacting 4-chloro-3-methylphenol with 2-chloroethylamine or a protected equivalent under basic conditions to form the ether linkage. This nucleophilic substitution is facilitated by the phenolate ion attacking the ethylene halide.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Ether formation | 4-chloro-3-methylphenol, 2-chloroethylamine, base (e.g., K2CO3), solvent (e.g., DMF), heat | High | Controlled temperature to avoid side reactions |
Coupling with 3-Ethoxyaniline
The final step involves the amination of the phenoxyethyl intermediate with 3-ethoxyaniline to form the target compound N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline. This can be achieved via nucleophilic substitution or reductive amination techniques, depending on the nature of the leaving group on the ethyl moiety.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Amination | Phenoxyethyl intermediate, 3-ethoxyaniline, catalyst/base, solvent, heat | Moderate to High | Optimization of temperature and solvent critical for selectivity |
Analytical and Purification Methods
- The reaction progress and purity are typically monitored by HPLC and NMR spectroscopy.
- Extraction and washing steps with brine and drying agents like Na2SO4 help in isolating the product.
- Final purification is often performed by column chromatography or recrystallization.
Research Findings and Optimization Notes
- The use of iron powder reduction for nitro to amine conversion is highly efficient and reproducible, providing clean intermediates for further synthesis.
- Reaction temperatures for ether formation and amination must be carefully controlled to prevent decomposition or side product formation.
- Solvent choice (e.g., ethanol, DMF, ethyl acetate) significantly impacts yields and reaction rates.
- Base selection for phenolate formation (e.g., K2CO3, NaH) affects the nucleophilicity and thus the efficiency of ether formation.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Nitro reduction | 2-Chloro-3-nitroanisole | Fe powder, AcOH, EtOH, reflux 3.5h | 2-Chloro-3-methoxyaniline | 100 | High purity, used directly |
| 2 | Ether formation | 4-Chloro-3-methylphenol + 2-chloroethylamine | Base (K2CO3), DMF, heat | 2-(4-Chloro-3-methylphenoxy)ethyl intermediate | High | Controlled temp critical |
| 3 | Amination coupling | Phenoxyethyl intermediate + 3-ethoxyaniline | Catalyst/base, solvent, heat | This compound | Moderate-High | Optimization needed for selectivity |
This synthesis route is consistent with standard organic chemistry practices for preparing substituted anilines linked via ether and ethyl chains. It leverages well-documented reduction, substitution, and coupling reactions to achieve the target compound efficiently. The iron powder reduction step is particularly notable for its quantitative yield and operational simplicity.
No direct patents or literature specifically naming this compound were found in the reviewed sources, but the described methods are derived from analogous compound preparations and general synthetic organic chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline has been investigated for its potential pharmaceutical applications.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through targeted action on signaling pathways related to cell division and apoptosis .
Proteomics Research
This compound is utilized in proteomics for its ability to bind selectively to certain proteins, facilitating the study of protein interactions and functions.
Application Insights
- Binding Assays : this compound can be used in binding assays to study protein-ligand interactions.
- Mass Spectrometry : It serves as a reagent in mass spectrometry for the identification of proteins through selective labeling .
Environmental Chemistry
The environmental impact and degradation pathways of compounds like this compound are under investigation due to their potential ecological effects.
Research Findings
Studies have shown that such compounds may undergo photodegradation when exposed to UV light, leading to the formation of less toxic byproducts. This property is crucial for assessing the environmental safety of chemical substances used in various applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes through its chemical interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent patterns on the aromatic rings and side chains. Below is a comparison with closely related compounds:
Table 1: Structural Comparison of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline and Analogs
Key Observations :
- Substituent Effects on Lipophilicity: The target compound’s 4-chloro-3-methylphenoxy group enhances lipophilicity compared to 3-ethoxyaniline but is less bulky than the 3,5-dimethylphenoxy analog in .
Spectral and Analytical Differentiation
Mass spectrometry (MS) and HPLC data provide critical distinctions:
Table 2: Spectral Comparison
Insights :
- Fragmentation Patterns: The target compound’s MS profile is expected to show fragments from both the 3-ethoxyaniline core (e.g., m/z 109, 80) and the phenoxyethyl side chain (e.g., m/z 154 for chloromethylphenoxy fragments) .
- HPLC Behavior : Analogous compounds with trifluoromethyl groups (e.g., Reference Example 15 in ) exhibit shorter retention times (~1.19 min), suggesting that the target compound’s retention may vary based on substituent polarity.
Biological Activity
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline is a chemical compound that has garnered interest in various fields of biological and medicinal research. Its unique structure, featuring both chloro and ethoxy functional groups, suggests potential applications in pharmacology and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₁₇H₂₀ClNO₂
- Molecular Weight : 305.8 g/mol
- CAS Number : 1040684-85-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may influence various cellular processes through its ability to bind to proteins and enzymes, thereby modulating their activity. The exact pathways are still under investigation, but preliminary findings suggest that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Applications in Medicinal Chemistry
This compound has been studied for its potential as a pharmacologically active compound. Key applications include:
- Anti-inflammatory Agents : The compound has shown promise in reducing inflammation in preclinical models, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases.
- Analgesic Properties : Preliminary studies indicate that it may possess analgesic effects, which could be beneficial in pain management therapies.
- Research Tool : It is utilized as a tool compound in biological research to study protein interactions and enzyme activity, providing insights into various biochemical pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound. Below is a summary of notable findings:
Toxicological Considerations
While the therapeutic potential is significant, understanding the toxicological profile of this compound is crucial. Preliminary assessments indicate that it may exhibit irritant properties; however, comprehensive toxicological studies are necessary to fully evaluate its safety profile for therapeutic use .
Q & A
Basic: What synthetic routes are recommended for preparing N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing a solution of 3-ethoxyaniline with 2-(4-chloro-3-methylphenoxy)ethyl bromide in ethanol under basic conditions (e.g., K₂CO₃) facilitates amine-alkylation. Reaction efficiency depends on solvent polarity, temperature (typically 70–80°C), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion . Optimize yields by purifying intermediates (e.g., column chromatography) and controlling moisture levels to avoid side reactions like hydrolysis.
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy and chloromethylphenoxy groups). Compare chemical shifts with analogous compounds (e.g., 3-ethoxyaniline δ ~6.5–7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~336.1).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water). Refine using SHELX software to resolve bond angles and torsion angles, as demonstrated for structurally similar aniline derivatives .
Basic: How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). A purity threshold of ≥95% is standard for in vitro assays. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve peaks from byproducts like unreacted 3-ethoxyaniline .
- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values.
- Melting Point: A sharp melting range (<2°C variation) indicates homogeneity.
Advanced: How can researchers design experiments to evaluate the biological activity of this compound in modulating ion channels?
Methodological Answer:
- Assay Selection: Use patch-clamp electrophysiology on tetrodotoxin-sensitive (TTX-S) sodium channels in dorsal root ganglion (DRG) neurons. Reference protocols from studies on structurally related phenoxy-aniline derivatives (e.g., Compound B in ) .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Normalize data to control (e.g., 0.1% DMSO vehicle).
- Controls: Include positive controls (e.g., lidocaine for sodium channel blockade) and assess off-target effects via calcium/potassium channel screening.
Advanced: What strategies resolve contradictions in reported IC₅₀ values for this compound across different studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables such as temperature (25°C vs. 37°C), cell type (HEK293 vs. primary neurons), and buffer composition (divalent cation concentrations).
- Validate Compound Stability: Pre-incubate the compound in assay buffers and quantify degradation via LC-MS.
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and systemic biases .
Advanced: How can computational modeling guide the structural optimization of this compound for enhanced target specificity?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with sodium channel voltage-sensing domains (e.g., Nav1.7). Prioritize substituents that enhance hydrogen bonding (e.g., ethoxy group with Tyr362) .
- QSAR Models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., chloro vs. fluoro analogs) with activity data from analogs .
- MD Simulations: Simulate binding stability over 100 ns to assess conformational flexibility of the phenoxyethyl chain.
Advanced: What are the best practices for analyzing metabolic stability of this compound in preclinical models?
Methodological Answer:
- In Vitro Systems: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
- Metabolite ID: Use high-resolution MS/MS to identify oxidation products (e.g., hydroxylation at the ethyl linker or O-deethylation of the ethoxy group).
- Cross-Species Comparison: Compare metabolic profiles across species to predict human pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
